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Compound of Interest

Compound Name: T-1840383

Cat. No.: B15496051 Get Quote

In the landscape of targeted cancer therapy, inhibitors of the c-Met receptor tyrosine kinase

have emerged as a promising strategy for a multitude of malignancies. This guide provides a

comprehensive comparison of T-1840383, a potent dual inhibitor of c-Met and Vascular

Endothelial Growth Factor Receptor 2 (VEGFR2), against other notable c-Met inhibitors. This

objective analysis, supported by experimental data, is intended for researchers, scientists, and

drug development professionals to facilitate informed decisions in their research endeavors.

Performance Comparison of c-Met Inhibitors
The inhibitory activity of T-1840383 and a panel of other c-Met inhibitors against their primary

target, as well as other relevant kinases, is summarized below. The data, presented as IC50

values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been

collated from various preclinical studies. It is important to note that direct comparisons of

absolute IC50 values across different studies should be made with caution due to potential

variations in experimental conditions.
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Inhibitor c-Met (nM)
VEGFR1
(nM)

VEGFR2
(nM)

VEGFR3
(nM)

Other
Notable
Targets
(IC50 in nM)

T-1840383 1.9[1] 7.7[1] 2.2[1] 5.5[1]

Crizotinib
11 (cell-

based)[2]
>1000[2] >1000[2] -

ALK (24, cell-

based)[2],

ROS1 (Ki

<0.025)[2]

Cabozantinib 1.3[3] 12[4] 0.035[3] 6[4]

RET (5.2),

KIT (4.6),

AXL (7), FLT3

(11.3), Tie2

(14.3)[3]

Foretinib 0.4[5] - 0.9[5] -

Axl, PDGFR-

β, c-Kit, Flt-3,

Tie2 (lower

affinity)[5]

SGX-523 4[6] - - -

Highly

selective for

c-Met[6]

Tivantinib

(ARQ 197)
Ki: 355[7] - - -

Non-ATP

competitive[7]

Capmatinib

(INC280)
0.13[8] - - -

Highly

selective for

c-Met[8]

Tepotinib

(EMD

1214063)

4[9] - - -

Highly

selective for

c-Met[9]

Savolitinib

(AZD6094)
5[10] - - -

Highly

selective for

c-Met[10]
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Key Experimental Methodologies
The following sections detail the protocols for key in vitro assays commonly used to

characterize the activity of c-Met inhibitors.

In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a

purified kinase.

Protocol:

Reagents and Materials:

Recombinant human c-Met kinase domain.

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

ATP solution.

Substrate (e.g., Poly(Glu, Tyr) 4:1).

Test inhibitor (e.g., T-1840383) at various concentrations.

96-well plates.

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

Luminometer.

Procedure:

Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.

Add the kinase, substrate, and inhibitor solution to the wells of a 96-well plate.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced using a detection reagent

according to the manufacturer's instructions.

Measure luminescence using a luminometer.

Calculate the percent inhibition for each inhibitor concentration and determine the IC50

value by fitting the data to a dose-response curve.

c-Met Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the autophosphorylation of the c-Met

receptor in a cellular context.

Protocol:

Reagents and Materials:

Cancer cell line expressing c-Met (e.g., A549, MKN-45).

Cell culture medium and supplements.

Hepatocyte Growth Factor (HGF).

Test inhibitor.

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

BCA protein assay kit.

SDS-PAGE gels and running buffer.

Transfer buffer and PVDF membrane.

Blocking buffer (e.g., 5% BSA in TBST).

Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met.

HRP-conjugated secondary antibody.
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Chemiluminescent substrate.

Imaging system.

Procedure:

Plate cells and allow them to adhere overnight.

Starve the cells in serum-free medium for several hours.

Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).

Wash the cells with cold PBS and lyse them.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the inhibition of c-Met phosphorylation.

Cell Scattering Assay
This assay evaluates the effect of an inhibitor on HGF-induced cell scattering, a hallmark of

increased cell motility.

Protocol:

Reagents and Materials:

Epithelial cell line that forms compact colonies (e.g., MDCK, A549).
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Cell culture plates.

HGF.

Test inhibitor.

Microscope with imaging capabilities.

Staining solution (e.g., Crystal Violet or Diff-Quik).

Procedure:

Seed cells at a low density to allow for the formation of distinct colonies.

Once colonies have formed, treat the cells with the test inhibitor at various concentrations.

After a short pre-incubation, add HGF to induce scattering.

Incubate for 24-48 hours.

Fix and stain the cells.

Capture images of the colonies and visually assess the degree of scattering (dissociation

of cells from the colony and adoption of a fibroblastic morphology).

Quantify the scattering effect by counting the number of scattered colonies or by

measuring the area of dispersion.

Cell Invasion Assay (Matrigel Transwell Assay)
This assay measures the ability of an inhibitor to block the invasion of cancer cells through a

basement membrane matrix.

Protocol:

Reagents and Materials:

Transwell inserts with a porous membrane (e.g., 8 µm pores).
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Matrigel basement membrane matrix.

Cancer cell line.

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).

Test inhibitor.

Cotton swabs.

Fixation and staining solutions (e.g., methanol and crystal violet).

Microscope.

Procedure:

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

Resuspend cancer cells in serum-free medium containing the test inhibitor at various

concentrations.

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

Add medium containing a chemoattractant to the lower chamber.

Incubate for 24-48 hours to allow for cell invasion.

Remove the non-invading cells from the top of the membrane with a cotton swab.

Fix and stain the invading cells on the bottom of the membrane.

Count the number of invaded cells in several microscopic fields.

Calculate the percent inhibition of invasion for each inhibitor concentration.

c-Met Signaling Pathway
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and

invasion. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor
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dimerizes and autophosphorylates, creating docking sites for various downstream signaling

molecules. This leads to the activation of key pathways such as the RAS/MAPK and PI3K/AKT

pathways.
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Caption: Simplified c-Met signaling pathway upon HGF stimulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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